molecular formula C15H14F3N5O2 B15116639 2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzoxazole

2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzoxazole

Cat. No.: B15116639
M. Wt: 353.30 g/mol
InChI Key: SNDVUXVKBJHKTO-UHFFFAOYSA-N
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Description

2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzoxazole is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, a piperazine ring, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzoxazole typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the trifluoromethyl group. The piperazine ring is then synthesized and attached to the oxadiazole ring. Finally, the benzoxazole ring is introduced to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzoxazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring are known to enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-1,3-benzoxazole is unique due to the combination of its trifluoromethyl group, oxadiazole ring, piperazine ring, and benzoxazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14F3N5O2

Molecular Weight

353.30 g/mol

IUPAC Name

2-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperazin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C15H14F3N5O2/c16-15(17,18)13-21-20-12(25-13)9-22-5-7-23(8-6-22)14-19-10-3-1-2-4-11(10)24-14/h1-4H,5-9H2

InChI Key

SNDVUXVKBJHKTO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NN=C(O2)C(F)(F)F)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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